H-Glu(oall)-oall p-tosylate H-Glu(oall)-oall p-tosylate
Brand Name: Vulcanchem
CAS No.: 20845-16-3
VCID: VC0555043
InChI: InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N
Molecular Formula: C11H18ClNO4
Molecular Weight: 263.8

H-Glu(oall)-oall p-tosylate

CAS No.: 20845-16-3

Cat. No.: VC0555043

Molecular Formula: C11H18ClNO4

Molecular Weight: 263.8

* For research use only. Not for human or veterinary use.

H-Glu(oall)-oall p-tosylate - 20845-16-3

Specification

CAS No. 20845-16-3
Molecular Formula C11H18ClNO4
Molecular Weight 263.8
IUPAC Name bis(prop-2-enyl) (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1
Standard InChI Key KJPKKZRNVXKKBV-FVGYRXGTSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N
Canonical SMILES C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl

Introduction

Chemical Properties and Structure

Physical Properties

H-Glu(oall)-oall p-tosylate exhibits distinctive physical properties that influence its behavior in chemical reactions and storage requirements. Table 1 below summarizes the key physical and chemical parameters of this compound.

PropertyValueReference
Molecular FormulaC18H25NO7S
Molecular Weight399.459 g/mol
Boiling Point556.9°C at 760 mmHg
Flash Point290.6°C
Exact Mass399.135162
LogP3.57510
Vapour Pressure3.08E-13 mmHg at 25°C
Recommended Storage0-5°C

These properties establish H-Glu(oall)-oall p-tosylate as a relatively high boiling point compound with limited volatility, characteristics that are consistent with its molecular structure and weight . The LogP value suggests moderate lipophilicity, which influences its solubility profile and potential interactions in biological systems and chemical reactions .

Structural Characteristics

The molecular structure of H-Glu(oall)-oall p-tosylate consists of a glutamic acid core with allyl ester groups protecting both carboxylic acid functionalities, forming an ionic complex with p-toluenesulfonic acid . This structural arrangement is critical to its function in peptide synthesis and other applications.

The compound features:

  • A central α-amino acid (glutamic acid) backbone

  • Two allyl ester protecting groups (on both α- and γ-carboxylic acid groups)

  • A p-toluenesulfonate counterion that forms an ionic association with the protonated amino group

The chemical structure can be represented by various notations, including:

  • Standard InChI: InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1

  • Standard InChIKey: KJPKKZRNVXKKBV-FVGYRXGTSA-N

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N

Synthesis and Applications

Synthetic Pathways

The synthesis of H-Glu(oall)-oall p-tosylate typically involves a multi-step process starting with glutamic acid. The general approach includes:

  • Protection of both carboxylic acid groups of glutamic acid with allyl groups through esterification reactions

  • Addition of p-toluenesulfonic acid to form the tosylate salt

This synthetic pathway is designed to protect the reactive carboxyl groups while maintaining the reactivity of the amino group for subsequent peptide coupling reactions .

Applications in Peptide Chemistry

H-Glu(oall)-oall p-tosylate serves as an important building block in peptide synthesis, particularly when selective protection of carboxyl groups is required. In the step-by-step process of peptide manufacturing, protected amino acids like H-Glu(oall)-oall p-tosylate play crucial roles:

  • They allow for controlled and selective coupling reactions

  • They prevent unwanted side reactions during peptide bond formation

  • They facilitate the creation of complex peptide structures through sequential deprotection steps

The compound represents a specialized example of carboxyl-protected amino acid esters, similar to other protected derivatives such as H-Ala-OtBu·HCl, H-Val-OMe·HCl, and H-Glu(OBzl)-OBzl·p-tosylate that are commonly employed in peptide chemistry .

Pharmaceutical and Research Applications

Beyond peptide synthesis, H-Glu(oall)-oall p-tosylate has potential applications in:

  • Development of prodrugs and drug delivery systems, leveraging the controlled release capabilities provided by the allyl protection groups

  • Synthesis of complex pharmaceutical intermediates

  • Research applications requiring specifically protected glutamic acid derivatives

The compound's defined structure and protection pattern make it valuable in contexts where selective reactivity of glutamic acid is required while temporarily masking other functional groups .

Comparison with Related Compounds

Structural Analogs

H-Glu(oall)-oall p-tosylate belongs to a family of protected glutamic acid derivatives. Table 2 provides a comparative analysis with selected related compounds.

CompoundKey DifferencesApplicationsReference
H-Glu(oall)-oall hydrochlorideDifferent counterion (HCl vs p-tosylate)Similar peptide synthesis applications, different solubility profile
H-Glu(OBzl)-OBzl·p-tosylateBenzyl vs allyl protecting groupsLess readily cleaved, different reaction conditions required
Diethyl L-glutamate hydrochlorideEthyl vs allyl protecting groups, HCl counterionLess reactive protection groups, different deprotection conditions
L-Glutamic acid dimethyl ester hydrochlorideMethyl vs allyl protecting groups, HCl counterionMore stable in acidic conditions, different deprotection pathway

The choice between these analogs depends on the specific requirements of the synthetic pathway, including:

  • Desired deprotection conditions

  • Solubility requirements

  • Compatibility with other reaction components

  • Stability under the planned reaction conditions

Functional Comparison

The functional differences between H-Glu(oall)-oall p-tosylate and related compounds primarily stem from the nature of the protecting groups and the counterion:

  • Allyl protection groups can be selectively removed using palladium catalysts under mild conditions, offering advantages in certain synthetic sequences

  • The p-tosylate counterion may influence solubility, crystallinity, and stability compared to hydrochloride salts

  • Different protection strategies enable tailored approaches to complex peptide synthesis, with each protected derivative offering specific advantages in particular contexts

These structural variations create a spectrum of protected glutamic acid derivatives that synthetic chemists can select from based on the specific requirements of their synthetic targets .

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